Purine
Overview
Description
Purine is a heterocyclic aromatic organic compound consisting of a pyrimidine ring fused to an imidazole ring. It is a fundamental structure in biochemistry, forming the backbone of many important biomolecules. Purines are water-soluble and are the most widely occurring nitrogen-containing heterocycles in nature . They play a crucial role in the structure of DNA and RNA, where they form the this compound bases adenine and guanine .
Mechanism of Action
Target of Action
Purine, also known as 7H-Purine, is a fundamental component of nucleotides and nucleic acids involved in a myriad of cellular processes and pathways . It primarily targets enzymes involved in this compound metabolism, such as hypoxanthine-guanine phosphoribosyltransferase (HGPRTase) , and enzymes involved in the folate pathway, such as dihydrofolate reductase (DHFR), thymidylate synthase, this compound synthesis GAR formyltransferase (GARFT), and AICAR formyltransferase (AICARFT) . These enzymes play crucial roles in DNA synthesis, cell proliferation, and immune regulation .
Mode of Action
This compound interacts with its targets by being incorporated into this compound nucleotides and DNA during the S phase of the cell cycle, inhibiting rapid division and proliferation . For instance, this compound antimetabolites, such as mercaptothis compound, compete with hypoxanthine and guanine for HGPRTase and are converted to thioinosinic acid (TIMP), which inhibits this compound nucleotide synthesis and metabolism .
Biochemical Pathways
This compound metabolism involves the synthesis and breakdown of purines. Purines are biologically synthesized as nucleotides, particularly as ribotides, i.e., bases attached to ribose 5-phosphate . Both adenine and guanine are derived from the nucleotide inosine monophosphate (IMP), which is the first compound in the pathway to have a completely formed this compound ring system . The amino acid glycine contributes all its carbon and nitrogen atoms, with additional nitrogen atoms from glutamine and aspartic acid, and additional carbon atoms from formyl groups .
Pharmacokinetics
While specific pharmacokinetic data for this compound is limited, data for this compound antimetabolites like febuxostat can provide some insights. Febuxostat, a xanthine oxidoreductase inhibitor developed to treat chronic gout, has an oral availability of about 85%, an apparent oral clearance (CL/F) of 10.5 ± 3.4 L/h, and an apparent volume of distribution at steady state (Vss/F) of 48 ± 23 L . Febuxostat is extensively metabolized by oxidation (approximately 35%) and acyl glucuronidation (up to 40%); febuxostat acyl glucuronides are cleared by the kidney .
Result of Action
The result of this compound’s action is multifaceted. It can lead to the inhibition of cell proliferation, as seen with this compound antimetabolites . For instance, certain this compound derivatives have shown anti-proliferative activities against HL60, HeLa, and A549 cells . In the case of the compound 4e, flow cytometry studies indicated that HL-60 cells treated with 4e displayed S-phase arrest and induction of apoptosis .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the concentration of this compound metabolites in tumor cells can affect the development of antitumor drugs . Additionally, disorders of extracellular ATP (eATP), extracellular adenosine (eADO), and subsequent purinergic signaling can delineate pro-oncogenic or anti-oncogenic outlines . Furthermore, the homeostatic imbalance of purines can compromise the stability and survival of cellular systems .
Biochemical Analysis
Biochemical Properties
Purine plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, this compound metabolites, including ATP, GTP, NADH, and coenzyme A, are essential molecules in diverse biological processes such as energy metabolism, signal transduction, and enzyme activity .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism . When this compound levels increase, excess purines are either recycled to synthesize this compound metabolites or catabolized to the end product uric acid .
Molecular Mechanism
This compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, in rabbits exposed to cyanide, a classical histotoxic hypoxia agent, significant increases in several concordant metabolites in the this compound catabolic pathway were demonstrated .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. This includes information on this compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For instance, in rabbits exposed to cyanide, pharmacological inhibition of the this compound catabolic pathway with oxypurinol mitigated the deleterious effects of cyanide on skeletal muscle cytochrome c oxidase redox state .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes or cofactors. For example, the origin of uric acid in the body is reviewed, both from exogenous sources, degradation of this compound precursors, and de novo this compound synthesis .
Transport and Distribution
This compound is transported and distributed within cells and tissues. This could include any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound and any effects on its activity or function could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: Purine can be synthesized through various methods, including the de novo synthesis pathway and the salvage pathway. The de novo synthesis involves the formation of this compound nucleotides from simple molecules like phosphoribosyl pyrophosphate, glycine, glutamine, and carbon dioxide . This pathway occurs in the liver and involves a series of enzymatic reactions that build the this compound ring on a ribose moiety .
Industrial Production Methods: Industrial production of this compound often involves the use of ion-exchange chromatography for the separation and purification of this compound bases . This method is particularly suitable for isolating this compound from complex mixtures due to its ability to separate compounds based on their charge properties .
Chemical Reactions Analysis
Types of Reactions: Purine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form uric acid, a process that occurs naturally in the body.
Reduction: Reduction of this compound derivatives can lead to the formation of dihydropurines.
Substitution: this compound can undergo substitution reactions, particularly at positions 2, 6, and 8.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride can be used.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine, often in the presence of a catalyst.
Major Products:
Oxidation: Uric acid.
Reduction: Dihydropurines.
Substitution: Halopurines, which can further react to form various derivatives.
Scientific Research Applications
Purine and its derivatives have numerous applications in scientific research:
Chemistry: this compound derivatives are used in the synthesis of various pharmaceuticals and agrochemicals.
Biology: Purines are essential components of nucleotides, which are the building blocks of DNA and RNA.
Medicine: this compound analogs are used as antiviral and anticancer agents.
Comparison with Similar Compounds
Purine is unique due to its dual-ring structure, which distinguishes it from other nitrogenous bases like pyrimidine. Similar compounds include:
Adenine: A this compound base found in DNA and RNA.
Guanine: Another this compound base found in DNA and RNA.
Xanthine: A this compound derivative involved in the degradation of adenine and guanine.
This compound’s unique structure and versatile reactivity make it a vital compound in various fields of science and industry.
Properties
IUPAC Name |
7H-purine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N4/c1-4-5(8-2-6-1)9-3-7-4/h1-3H,(H,6,7,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDCGOANMDULRCW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=NC=N1)N=CN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5074470 | |
Record name | Purine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5074470 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Purine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001366 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
500.0 mg/mL | |
Record name | Purine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001366 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
120-73-0 | |
Record name | Purine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=120-73-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Purine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000120730 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Purine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=753 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Purine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5074470 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Purine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.020 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PURINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W60KTZ3IZY | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Purine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001366 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
214 °C | |
Record name | Purine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001366 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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Retrosynthesis Analysis
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